molecular formula C8H16ClNO2 B1419477 (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride CAS No. 957471-98-6

(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride

Cat. No. B1419477
M. Wt: 193.67 g/mol
InChI Key: BZRVXFSQPBNUIE-FJXQXJEOSA-N
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Description

(S)-Methyl 2-(piperidin-3-yl)acetate hydrochloride, also known as (S)-MPH, is an organic compound with a molecular formula of C7H15ClNO2. It is a chiral compound, meaning it has two mirror-image forms, and is used in a wide range of scientific applications. (S)-MPH is used in the synthesis of various compounds, including drugs, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Radioligand Development for PET Imaging

Matarrese et al. (2000) explored the synthesis of (3-Methoxy-naphthalen)2-yl-(1-benzyl-piperidin)4-yl-acetate (SB-235753) labeled with 11C for potential use as a radioligand in positron emission tomography (PET) imaging of Dopamine D4 receptors. However, their study indicated that [11C]SB-235753 may not be suitable for dopamine D4 receptor studies due to its rapid metabolism in plasma and the cerebellum. This research highlights the potential of piperidine derivatives in the development of new radioligands for brain imaging studies (Matarrese et al., 2000).

Synthesis and Chemical Transformations

Several studies focus on the synthesis and chemical transformations of compounds related to piperidine. For instance, Vervisch et al. (2012) reported on the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines. Their work showcases the potential of using non-activated aziridines as building blocks for piperidine synthesis, which is relevant for the broader field of organic chemistry and pharmaceuticals (Vervisch et al., 2012).

In another study, Ojo (2012) developed a series of piperidine ring-modified analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate. These compounds were synthesized through alkylation and acylation, followed by reduction and methylation processes. This research contributes to the diversity of synthetic approaches for modifying piperidine structures (Ojo, 2012).

Pharmacological Applications

In the realm of pharmacology, Shibuya et al. (2018) identified a compound with a piperazine unit, which showed potent inhibition of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, indicating potential therapeutic applications. The study emphasizes the importance of piperidine and piperazine derivatives in designing new drugs for treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name

methyl 2-[(3S)-piperidin-3-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRVXFSQPBNUIE-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662863
Record name Methyl [(3S)-piperidin-3-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride

CAS RN

957471-98-6
Record name Methyl [(3S)-piperidin-3-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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